molecular formula C21H17BrN2O2S B5036568 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide

4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide

Cat. No. B5036568
M. Wt: 441.3 g/mol
InChI Key: YCPPZZIIKWEIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide, also known as BZB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BZB is classified as a thioamide and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer cell growth.
Biochemical and physiological effects:
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also been found to have low toxicity, making it a potential candidate for further development. However, one limitation is that its exact mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its potential as a neuroprotective agent, as studies have suggested that it may have neuroprotective properties. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions. It starts with the reaction of 3-bromophenylamine with carbon disulfide to form 3-bromophenylisothiocyanate. This is then reacted with 4-hydroxybenzyl alcohol to form the intermediate, 4-(benzyloxy)phenylthiocarbamate. Finally, the intermediate is treated with hydrochloric acid to yield 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to have various scientific research applications. One such application is its potential as an anticancer agent. Studies have shown that 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

N-[(3-bromophenyl)carbamothioyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-17-7-4-8-18(13-17)23-21(27)24-20(25)16-9-11-19(12-10-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPPZZIIKWEIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.